molecular formula C20H13BrN2O3 B2800854 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide CAS No. 851411-34-2

4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide

Cat. No.: B2800854
CAS No.: 851411-34-2
M. Wt: 409.239
InChI Key: NBFCZYKOYUACNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide is a complex organic compound that features a bromine atom, a chromeno-pyridine core, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substituent being introduced or removed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form of the compound.

Scientific Research Applications

4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-bromo-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}benzamide lies in its specific substitution pattern and the presence of the chromeno-pyridine core. This structure imparts unique electronic and steric properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-bromo-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrN2O3/c1-11-10-16(23-19(24)12-6-8-13(21)9-7-12)22-18-14-4-2-3-5-15(14)26-20(25)17(11)18/h2-10H,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBFCZYKOYUACNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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